molecular formula C21H29N3O4 B7156185 N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide

N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide

Cat. No.: B7156185
M. Wt: 387.5 g/mol
InChI Key: BJMJXUFPUNVBAY-UHFFFAOYSA-N
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Description

N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-16(25)24-13-12-23(15-21(24)10-6-3-7-11-21)19(26)14-22-20(27)17-8-4-5-9-18(17)28-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMJXUFPUNVBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC12CCCCC2)C(=O)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the spirocyclic core. This reaction involves the use of dienes and dienophiles in the presence of a catalyst such as L-proline . The resulting spirocyclic intermediate is then subjected to further functionalization to introduce the acetyl and methoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

    1,9-diazaspiro[5.5]undecane: Shares the spirocyclic core but lacks the acetyl and methoxybenzamide groups.

    2,4-diazaspiro[5.5]undecanone: Contains a similar spirocyclic structure with different functional groups.

Uniqueness

N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and methoxybenzamide groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

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